molecular formula C6H10N2 B1653062 3-(Azetidin-1-yl)propanenitrile CAS No. 17168-23-9

3-(Azetidin-1-yl)propanenitrile

Cat. No.: B1653062
CAS No.: 17168-23-9
M. Wt: 110.16 g/mol
InChI Key: MMEYPUBJSHNJEG-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen-containing heterocycles, particularly azetidines, represent a crucial class of compounds in the fields of organic synthesis and medicinal chemistry. rsc.orgrsc.org Their importance stems from a combination of inherent ring strain and the presence of a nitrogen atom, which imparts unique chemical reactivity and biological activity. rsc.orgrsc.org An analysis of FDA-approved drugs reveals that a significant percentage, approximately 59%, contain a nitrogen heterocycle, underscoring their therapeutic relevance. documentsdelivered.comacs.org

The ring strain of azetidines, estimated to be around 25.4 kcal/mol, is a key determinant of their reactivity. rsc.org This strain is intermediate between that of the highly reactive aziridines (27.7 kcal/mol) and the more stable pyrrolidines (5.4 kcal/mol). rsc.org This moderate strain allows for facile handling while also enabling unique ring-opening reactions under appropriate conditions, providing access to a variety of functionalized acyclic amines. rsc.orgrsc.orgmagtech.com.cn These ring-opening reactions can be initiated by nucleophiles or electrophiles, often requiring activation by Lewis acids. magtech.com.cnyoutube.com

Azetidines and their derivatives, such as β-lactams (2-azetidinones), serve as versatile building blocks for the synthesis of other nitrogen-containing compounds with potential biological properties. nih.govresearchgate.net The ability to functionalize different positions of the azetidine (B1206935) ring allows for the design and preparation of a wide range of biologically active molecules. nih.gov This has led to the incorporation of the azetidine motif in numerous pharmaceuticals, including antihypertensive agents and kinase inhibitors. rsc.org The unique three-dimensional shape conferred by the small ring is also a significant factor in its utility in drug discovery. nih.gov

Overview of Nitrile-Containing Organic Compounds as Synthetic Intermediates

Nitrile-containing organic compounds, characterized by the presence of a cyano (-C≡N) group, are highly valuable and versatile intermediates in organic synthesis. wikipedia.orgscielo.brnumberanalytics.com The significance of nitriles lies in their ability to be transformed into a wide array of other functional groups, making them crucial building blocks for the synthesis of complex molecules. scielo.brnumberanalytics.comnumberanalytics.com

The cyano group is a strong electron-withdrawing group and can be readily converted into amines, carboxylic acids, amides, aldehydes, ketones, and tetrazoles. scielo.brnumberanalytics.com This versatility makes nitriles indispensable in the production of pharmaceuticals, agrochemicals, dyes, and materials. numberanalytics.comresearchgate.net For instance, the antidepressant drug citalopram (B1669093) is synthesized through a cyanation reaction. numberanalytics.com

The synthesis of nitriles can be achieved through various methods, including the dehydration of amides, nucleophilic substitution reactions of alkyl halides with cyanide ions (a classic SN2 reaction), and the addition of cyanide to carbonyl compounds to form cyanohydrins. numberanalytics.comebsco.comalgoreducation.com The attachment of a cyano group, known as cyanation, is a high-value transformation as it creates a new carbon-carbon bond. wikipedia.org Modern methods, including those utilizing photoredox catalysis, have been developed to improve the efficiency and environmental friendliness of cyanation reactions. rsc.org

The reactivity of the carbon-nitrogen triple bond in nitriles allows them to participate in a variety of chemical reactions, further enhancing their utility as synthetic intermediates. ebsco.com

Contextualization of 3-(Azetidin-1-yl)propanenitrile as a Model Compound in Azetidine Chemistry

This compound serves as an exemplary model compound that embodies the combined chemical principles of azetidine rings and nitrile functionalities. This bifunctional molecule, with its saturated four-membered nitrogen heterocycle and a propanenitrile substituent, offers a platform to investigate the interplay between these two important chemical motifs.

The azetidine ring in this compound possesses the characteristic ring strain and nucleophilic nitrogen atom discussed previously. rsc.orgrsc.org This allows for the exploration of ring-opening reactions and N-functionalization, such as N-alkylation and N-acylation. youtube.com The nitrogen atom can act as a base or a nucleophile, reacting with various electrophiles. youtube.com

Simultaneously, the nitrile group provides a handle for a wide range of chemical transformations. scielo.brnumberanalytics.com The presence of the azetidine ring may influence the reactivity of the nitrile group and vice versa, leading to potentially novel synthetic pathways. For instance, intramolecular reactions involving both the azetidine nitrogen and the nitrile group could be envisioned under specific conditions.

The study of compounds like this compound and its derivatives is relevant to the development of new synthetic methodologies and the discovery of novel bioactive molecules. For example, related azetidine derivatives have been investigated as Janus kinase (JAK) inhibitors, which are important in treating inflammatory diseases and cancer. google.com The synthesis of such compounds often involves the reaction of an azetidine intermediate with a nitrile-containing fragment. google.com

Properties

IUPAC Name

3-(azetidin-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-3-1-4-8-5-2-6-8/h1-2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEYPUBJSHNJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555663
Record name 3-(Azetidin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17168-23-9
Record name 3-(Azetidin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Azetidin 1 Yl Propanenitrile and Derivatives

Direct Synthesis of 3-(Azetidin-1-yl)propanenitrile

The direct formation of this compound can be efficiently achieved through several synthetic routes, most notably via Michael addition.

Michael Addition Approaches

The Michael addition, specifically the aza-Michael addition or cyanoethylation, stands as a primary method for the synthesis of this compound. This reaction involves the conjugate addition of an amine (azetidine) to an α,β-unsaturated nitrile, typically acrylonitrile (B1666552). wikipedia.org The process is generally catalyzed by a base and results in the formation of a new carbon-nitrogen bond at the β-position of the nitrile. wikipedia.org

The reaction proceeds by the nucleophilic attack of the nitrogen atom of the azetidine (B1206935) ring on the electron-deficient β-carbon of acrylonitrile. This straightforward and often high-yielding reaction provides direct access to the target compound. A general representation of this reaction is the addition of a protic nucleophile (YH) to acrylonitrile to form Y-CH₂-CH₂-CN. wikipedia.org In this specific synthesis, azetidine serves as the protic nucleophile.

A recent study demonstrated the aza-Michael addition of various NH-heterocycles, including those with an azetidine skeleton, to methyl 2-(azetidin-3-ylidene)acetates, showcasing the versatility of this reaction type for functionalizing azetidine rings. mdpi.com

Reactant 1Reactant 2Catalyst/SolventProductYield (%)Reference
AzetidineAcrylonitrileBaseThis compoundNot specified wikipedia.org
N-Boc-azetidin-3-oneMethyl (triphenylphosphoranylidene)acetateDBU/Acetonitrile (B52724)Methyl 2-(N-Boc-azetidin-3-ylidene)acetateNot specified mdpi.com
Methyl 2-(N-Boc-azetidin-3-ylidene)acetatePyrrolidineDBU/AcetonitrileMethyl 2-(1-(N-Boc-azetidin-3-yl)pyrrolidin-3-yl)acetate61 mdpi.com
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate3,3-DifluoropyrrolidineDBU/AcetonitrileMethyl 2-(1-(N-Boc-azetidin-3-yl)-3,3-difluoropyrrolidin-3-yl)acetate64 mdpi.com
Methyl 2-(N-Boc-azetidin-3-ylidene)acetatePiperidine (B6355638)DBU/AcetonitrileMethyl 2-(1-(N-Boc-azetidin-3-yl)piperidin-3-yl)acetate75 mdpi.com
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate1H-PyrazoleDBU/AcetonitrileMethyl 2-(1-(N-Boc-azetidin-3-yl)-1H-pyrazol-3-yl)acetate83 mdpi.com

Cyclodehydration Strategies

Information regarding the direct synthesis of this compound via cyclodehydration strategies is not prominently featured in recent literature. This approach would likely involve a precursor molecule containing both the azetidine and a modified propanenitrile precursor, where the final step is a ring-closing dehydration. While plausible, other synthetic routes appear to be more commonly employed for this specific target.

General Azetidine Ring Formation Methodologies Relevant to the Compound

The construction of the core azetidine ring is a critical aspect of synthesizing derivatives like this compound. Several powerful intramolecular cyclization reactions are frequently utilized for this purpose.

Intramolecular Cyclization Reactions

A cornerstone in the synthesis of azetidines is the intramolecular SN2 reaction. This method involves a γ-amino halide or a γ-amino sulfonate ester, where the nitrogen atom acts as an internal nucleophile, displacing a leaving group at the γ-position to form the four-membered ring. The success of this 4-exo-tet cyclization is well-documented and provides a reliable route to the azetidine core.

This strategy has been successfully applied in the synthesis of various functionalized azetidines. For instance, the reaction of primary arylmethylamines with appropriate propane (B168953) derivatives having leaving groups at the 1 and 3 positions in the presence of a non-nucleophilic base and water leads to the formation of N-protected azetidines. google.com These can then be deprotected to yield the parent azetidine ring.

A more recent and elegant approach to azetidine synthesis involves the intramolecular aminolysis of epoxy amines. This method offers a high degree of regio- and stereocontrol. The reaction entails the ring-opening of an epoxide by a tethered amine nucleophile.

Specifically, the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines in high yields. This reaction proceeds via a C3-selective intramolecular aminolysis, demonstrating excellent functional group tolerance. The Lewis acid catalyst plays a crucial role in activating the epoxide and facilitating the ring-opening and subsequent cyclization.

SubstrateCatalystSolventProductYield (%)Reference
cis-3,4-Epoxy amineLa(OTf)₃DCEAzetidine derivativeHighNot specified
N-allyl amino diolsMultiple stepsNot specifiedTrisubstituted azetidinesNot specified nih.gov

Cycloaddition Reactions Leading to Azetidines

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the azetidine ring. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

The [2+2]-cycloaddition is a key strategy for forming four-membered rings. The most prominent example leading to azetidine precursors is the aza Paternò-Büchi reaction, which is the photocycloaddition of an imine and an alkene. researchgate.netnih.gov Recent advancements have enabled these reactions using visible light, offering milder and more accessible conditions compared to traditional UV light methods. researchgate.netnih.govspringernature.com

Specifically, the cycloaddition of nitriles and alkenes can be utilized to access 1-azetines, which are unsaturated precursors to azetidines. nih.gov This method falls into the category of [2+2]-cycloadditions where the C≡N bond of the nitrile and the C=C bond of the alkene combine to form the four-membered ring. nih.gov Additionally, photosensitized [2+2]-cycloadditions of N-sulfonylimines have been shown to produce azetidine derivatives with high diastereoselectivity. nih.gov

Reactants Conditions Product Type Key Features
Imine & AlkeneVisible Light, PhotocatalystAzetidineAza Paternò-Büchi reaction; mild conditions. nih.gov
Nitrile & AlkeneThermal/Photochemical1-AzetineForms an unsaturated azetidine precursor. nih.gov
N-Sulfonylimine & AlkeneVisible Light, PhotosensitizerAzetidineHigh diastereoselectivity. nih.gov
2-Isoxazoline-3-carboxylate & AlkeneIridium Photocatalyst, Visible LightBicyclic AzetidineBroad alkene scope, products can be converted to free azetidines. researchgate.netnih.gov

This table summarizes various [2+2]-cycloaddition strategies for synthesizing azetidine rings.

While less common than [2+2] strategies, [3+1]-cycloadditions provide another route to the azetidine framework. A notable example involves the copper-catalyzed enantioselective [3+1]-cycloaddition to produce tetrasubstituted 2-azetines. nih.gov This methodology expands the toolkit for creating highly substituted and chiral azetidine precursors.

The [3+2]-cycloaddition, or 1,3-dipolar cycloaddition, is a versatile method for synthesizing five-membered heterocycles. However, it can be ingeniously applied to the synthesis of azetidine derivatives. This approach involves reacting a 1,3-dipole with a dipolarophile. In the context of azetidine synthesis, 1-azetines can act as the dipolarophile.

The reaction of 1-azetines with nitrile oxides, generated in situ from hydroxyimidoyl chlorides, leads to the formation of bicyclic azetidines with high diastereoselectivity. nih.gov Nitrile ylides, typically generated photochemically from 2H-azirines, and nitrile imines, formed from hydrazonoyl halides, are other powerful 1,3-dipoles that can participate in these cycloadditions to create complex heterocyclic systems that incorporate the azetidine ring. nih.govbeilstein-journals.orgchim.it

1,3-Dipole Dipolarophile Conditions Product
Nitrile Oxide1-AzetineIn situ generationBicyclic Azetidine nih.gov
Nitrile YlideAlkenePhotochemical, Flow ReactorDihydropyrrole beilstein-journals.org
Nitrile ImineAlkyneBase, 80°CPyrazole (B372694) chim.it

This table illustrates examples of [3+2]-cycloaddition reactions involving common 1,3-dipoles.

Ring Expansion Strategies from Smaller Heterocycles

Ring expansion reactions offer a powerful method for synthesizing strained rings from more readily available, smaller cyclic precursors. The expansion of three-membered aziridine (B145994) rings is a well-established route to four-membered azetidines. acs.org

Various reagents and conditions can induce this transformation. For instance, treatment of N-tosylaziridines with 1-bromo-1-nitroalkanes under visible light can afford 2-nitro azetidines. acs.org A more recent strategy involves a gold-catalyzed 4-exo-dig cyclization of homopropargyl amines, which are themselves derived from the ring-opening of propargylic aziridines. This sequence results in the stereoselective formation of (Z)-alkylidene azetidines. acs.org Another approach involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide to furnish 1-arenesulfonylazetidines. organic-chemistry.org

Reduction of Azetidin-2-ones (β-Lactams)

One of the most reliable and widely used methods for the synthesis of azetidines is the reduction of the carbonyl group of azetidin-2-ones, commonly known as β-lactams. rsc.orgmagtech.com.cn The success of this method hinges on the choice of reducing agent to avoid cleavage of the strained four-membered ring. rsc.orgacs.org

Hydroalanes, such as diisobutylaluminium hydride (DIBAL-H), and boranes, particularly diborane (B8814927) (B₂H₆), are effective reagents for this transformation. rsc.orgpublish.csiro.auacs.org The reduction of N-substituted azetidin-2-ones with diborane in tetrahydrofuran (B95107) or alane in ether proceeds rapidly and in good yields to the corresponding azetidines, generally with retention of stereochemistry. publish.csiro.au While diborane reductions can sometimes lead to ring-opened 3-aminopropanol by-products, alane reductions are often cleaner in this regard. publish.csiro.au

Azetidin-2-one Substrate Reducing Agent Product Yield (%) Reference
1-Benzyl-4-phenylazetidin-2-oneDiborane1-Benzyl-4-phenylazetidine79 publish.csiro.au
1-(p-Methoxybenzyl)-4-phenylazetidin-2-oneAlane1-(p-Methoxybenzyl)-4-phenylazetidine85 publish.csiro.au
1,4-Diphenylazetidin-2-oneDiborane1,4-Diphenylazetidine70 publish.csiro.au
1-Benzyl-4,4-dimethylazetidin-2-oneAlane1-Benzyl-4,4-dimethylazetidine90 publish.csiro.au
1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidin-2-oneDiborane1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine50 publish.csiro.au

This table presents selected examples of the reduction of N-substituted azetidin-2-ones to the corresponding azetidines.

Nitrile Functional Group Introduction and Manipulation in Azetidine Synthesis

The synthesis of the target molecule, this compound, requires the introduction of a propanenitrile group onto the azetidine nitrogen. This is typically achieved via a cyanoethylation reaction, which is a conjugate addition (aza-Michael addition) of the secondary amine of the azetidine ring to acrylonitrile. This reaction is a common and efficient method for N-functionalization of cyclic amines.

Furthermore, the nitrile group can also be introduced onto the carbon framework of the azetidine ring. For instance, a Strecker-type reaction using trimethylsilyl (B98337) cyanide (TMSCN) on a C-2 functionalized azetidine can yield an α-amino nitrile derivative. rsc.org Another method involves the cyclization of a β-amino alcohol after N-arylation and subsequent N-cyanomethylation to produce N-aryl-2-cyanoazetidines. organic-chemistry.org These strategies allow for the synthesis of azetidine derivatives with the nitrile functionality at various positions, expanding their synthetic utility.

Strategies for Direct Nitrile Incorporation (e.g., N-alkylation with bromoacetonitrile)

A primary and straightforward method for synthesizing this compound and its analogues is the direct N-alkylation of an azetidine ring with a haloacetonitrile. This approach is particularly effective for creating a carbon-nitrogen bond between the azetidine nitrogen and the propanenitrile side chain.

A well-documented example involves the N-alkylation of a secondary amine with bromoacetonitrile. nih.gov This reaction is a key step in the multi-gram scale synthesis of azetidine-based scaffolds. nih.gov For instance, N-allyl amino diols can be converted through a sequence that includes the N-alkylation of the secondary amine with bromoacetonitrile, achieving yields between 92-95%. nih.gov The general reaction is shown below:


Reaction Scheme: N-Alkylation with Bromoacetonitrile Azetidine + BrCH₂CN → 1-(Cyanomethyl)azetidine


Phase-transfer catalysis (PTC) is another powerful technique for the N-alkylation of nitrogen heterocycles like azetidine. phasetransfercatalysis.com While azetidine lacks the activating functional groups that typically increase the acidity of the N-H bond, PTC can still facilitate the reaction. phasetransfercatalysis.com The use of a catalyst like tetrabutylammonium (B224687) bromide (TBAB) in the presence of a base such as potassium carbonate can promote the alkylation, potentially through the in-situ formation of a more reactive alkylating agent or by enhancing the solubility of the polar amine in the reaction solvent. phasetransfercatalysis.com

Another strategy involves the N-cyanomethylation of β-amino alcohols, which serve as precursors to the azetidine ring. In a multi-step sequence, diversely substituted N-aryl-2-cyanoazetidines can be prepared in high yields from enantiomerically pure β-amino alcohols. This process involves copper-catalyzed N-arylation, followed by N-cyanomethylation of the resulting secondary aniline, and culminates in a one-pot mesylation and base-induced ring closure to form the cyano-substituted azetidine. organic-chemistry.org

Table 1: Examples of Direct Nitrile Incorporation Strategies
Starting MaterialReagentProduct TypeYieldReference
N-allyl-2-amino-1-phenylethanol derivativeBromoacetonitrileN-cyanomethylated azetidine precursor92-95% nih.gov
AzetidineAcid ChlorideN-acylated azetidineHigh phasetransfercatalysis.com
β-amino alcoholCyanomethylating agentN-aryl-2-cyanoazetidinesHigh organic-chemistry.org

Conversion of Other Functional Groups to Nitriles

An alternative to direct nitrile incorporation is the transformation of a different functional group into a nitrile on a pre-existing azetidine-containing molecule. This approach offers flexibility in synthetic design, allowing for the introduction of the nitrile group at a later stage.

One of the most common methods is the dehydration of a primary amide . An azetidine derivative bearing a propanamide side chain can be converted to the corresponding propanenitrile using dehydrating agents like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (B1165640). This reaction involves the elimination of a water molecule from the amide to form the carbon-nitrogen triple bond of the nitrile. youtube.com

Another modern and green approach is the biocatalytic synthesis of nitriles . Enzymes such as aldoxime dehydratase can convert aldoximes into nitriles under mild, aqueous conditions. nih.govrenewable-carbon.eu A chemoenzymatic cascade has been developed where a carboxylic acid is first converted to an aldehyde, which is then trapped with hydroxylamine (B1172632) to form an oxime. In the final step, an aldoxime dehydratase enzyme removes water from the oxime to produce the desired nitrile. renewable-carbon.eu This method avoids the use of toxic reagents like cyanide and operates at room temperature. renewable-carbon.eu


Reaction Scheme: Biocatalytic Nitrile Synthesis Azetidine-propanal → Azetidine-propanal oxime → this compound (via Aldoxime Dehydratase)


Furthermore, olefination reactions can be employed to construct a nitrile-containing side chain. For example, the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a key intermediate for the drug baricitinib, can be achieved through a Wittig reaction. researchgate.net In this approach, an azetidin-3-one (B1332698) derivative is reacted with a phosphorus ylide or a phosphonate (B1237965) reagent bearing the cyanomethylene group, such as diethyl (cyanomethyl)phosphonate, to form the exocyclic double bond and incorporate the acetonitrile moiety simultaneously. researchgate.net

Finally, the oxidation of primary amines to nitriles represents another viable pathway. Efficient and clean methods using transition-metal catalysis or photoactivation have been developed to convert primary amines into the corresponding nitriles, often with high functional group tolerance. researchgate.net

Stereoselective and Enantioselective Approaches to Azetidine-Nitrile Architectures

The development of stereoselective methods is crucial for accessing chiral azetidine-nitrile compounds, which are valuable building blocks in medicinal chemistry. These approaches focus on controlling the three-dimensional arrangement of atoms either during the formation of the azetidine ring or in subsequent modifications.

Biocatalytic Transformations (e.g., nitrile hydratase and amidase)

Biocatalysis offers a highly efficient and enantioselective route for the resolution of racemic azetidine-nitriles. nih.gov A notable example is the kinetic resolution of racemic 1-benzylazetidine-2-carbonitriles using the whole-cell catalyst Rhodococcus erythropolis AJ270. nih.gov This microbial system contains two key enzymes: a nitrile hydratase and an amidase. nih.gov

The process relies on a synergistic enzymatic effect. The nitrile hydratase is highly active but largely non-enantioselective, converting the nitrile to the corresponding amide. The crucial enantioselectivity is introduced by the amidase, which exhibits high R-enantioselectivity, preferentially hydrolyzing the (R)-amide to the (R)-carboxylic acid. nih.gov This leaves the (S)-amide unreacted. This enzymatic cascade allows for the production of both (R)-azetidine-2-carboxylic acids and (S)-azetidine-2-carboxamides in excellent yields and with very high enantiomeric excess (ee >99.5%). nih.gov

Table 2: Biocatalytic Resolution of Racemic Azetidine-2-carbonitriles
SubstrateProduct 1 (Acid)Yield (%)ee (%)Product 2 (Amide)Yield (%)ee (%)Reference
Racemic 1-benzylazetidine-2-carbonitrile(R)-1-benzylazetidine-2-carboxylic acid48.599.5(S)-1-benzylazetidine-2-carboxamide49.3>99.5 nih.gov
Racemic trans-1-benzyl-4-methylazetidine-2-carbonitrile(2R,4S)-1-benzyl-4-methylazetidine-2-carboxylic acid47.6>99.5(2S,4R)-1-benzyl-4-methylazetidine-2-carboxamide48.2>99.5 nih.gov

Chiral Catalysis in Azetidine Synthesis

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of the core azetidine ring. By using chiral catalysts, chemists can create optically active azetidine intermediates that can later be functionalized with a nitrile group. researchgate.net

Chiral Phase-Transfer (PT) Catalysis has been successfully applied to the enantioselective synthesis of spirocyclic azetidine oxindoles. In this method, a novel chiral cation phase-transfer catalyst derived from a cinchona alkaloid is used to induce asymmetry during an intramolecular C-C bond formation, achieving high enantiomeric ratios (up to 2:98 er). nih.gov This demonstrates the potential of chiral PT catalysis to construct complex, enantioenriched azetidine scaffolds. nih.gov

Metal-Based Chiral Catalysis is another prominent strategy. For example, a magnesium-catalyzed asymmetric ring-opening of aziridines using a chiral ligand derived from azetidine and (R)-BINOL has been reported. This reaction yields desymmetrized products in high yields and with good enantioselectivities. researchgate.net Similarly, chiral C₂-symmetric 2,4-disubstituted azetidines have been synthesized and used as effective chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with up to 100% optical yield. researchgate.net These methods establish a foundation for building chiral azetidine cores from which nitrile derivatives can be elaborated.

Diastereoselective Synthesis of Azetidine Intermediates

For molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. Several methods have been developed for the diastereoselective synthesis of substituted azetidine intermediates.

One effective strategy is the diastereoselective α-alkylation of a chiral azetidine-2-carbonitrile . By using a chiral auxiliary, such as an N-((S)-1-arylethyl) group, the stereochemical outcome of an alkylation reaction at the C2 position can be controlled. Research has shown that the N-borane complex of N-((S)-1-phenylethyl)azetidine-2-carbonitrile undergoes highly diastereoselective α-alkylation when treated with LDA and an electrophile like benzyl (B1604629) bromide. nih.govrsc.org The chiral auxiliary directs the incoming electrophile to one face of the molecule, leading to the preferential formation of one diastereomer. nih.gov

Table 3: Diastereoselective α-Alkylation of an Azetidine-2-carbonitrile Complex
ElectrophileProduct Diastereomer 1Yield (%)Product Diastereomer 2Yield (%)Reference
Benzyl bromide(2S,1′S)-5ba72(2R,1′S)-5ba2 nih.govrsc.org
Allyl bromide(2S,1′S)-5bb65(2R,1′S)-5bb4 nih.gov
Methyl iodide(2S,1′S)-5bc79(2R,1′S)-5bc3 nih.gov

Other innovative approaches include the diastereoselective conversion of azetidine nitrones . An electrocyclization route from N-alkenylnitrones provides access to azetidine nitrones, which can then undergo various cycloaddition and nucleophilic addition reactions to form highly substituted azetidines with excellent diastereoselectivity. nih.gov Additionally, the iodine-mediated cyclization of homoallyl amines yields cis-2,4-iodo-azetidines through a 4-exo trig cyclization with complete stereocontrol. nih.gov Finally, lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines with high regioselectivity and diastereoselectivity, even in the presence of a nitrile group. frontiersin.orgnih.gov

Chemical Reactivity and Transformational Pathways of 3 Azetidin 1 Yl Propanenitrile Systems

Nucleophilic Ring-Opening Reactions of the Azetidine (B1206935) Moiety

The significant ring strain in azetidines makes them more reactive than their larger ring counterparts, such as pyrrolidines. rsc.orgnih.gov This strain can be relieved through ring-opening reactions initiated by nucleophiles. For the reaction to proceed, the electrophilicity of the azetidine is often enhanced by converting it into an azetidinium ion, for example, through treatment with alkyl halides or chloroformates. bohrium.com

The regioselectivity of nucleophilic attack on unsymmetrical azetidines is a critical factor, largely governed by electronic and steric effects. magtech.com.cnresearchgate.net Nucleophiles tend to attack at the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn For instance, in azetidines with unsaturated substituents at the 2-position (like aryl or cyano groups), the C-N bond cleavage often occurs between the nitrogen and the substituted carbon due to conjugative stabilization. magtech.com.cn However, sterically demanding nucleophiles may preferentially attack the less substituted carbon atom. magtech.com.cn In the case of 3-(Azetidin-1-yl)propanenitrile, the azetidine ring itself is unsubstituted at the 2- and 4-positions, meaning the two methylene carbons adjacent to the nitrogen are electronically and sterically equivalent. Therefore, in the absence of further substitution on the ring, regioselectivity is not a determining factor for the initial nucleophilic attack.

Stereochemical control is a key aspect of these reactions. The ring-opening of azetidinium ions by nucleophiles typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the attacked carbon center. bohrium.com This allows for the synthesis of stereochemically defined acyclic amines from chiral azetidines.

Due to their relative stability, azetidine ring-opening reactions often necessitate the use of catalysts, particularly Lewis acids. magtech.com.cnnih.gov Lewis acids, such as zinc halides (ZnX2), activate the azetidine ring by coordinating to the nitrogen atom. This coordination increases the ring's electrophilicity and makes the nitrogen a better leaving group, thereby facilitating nucleophilic attack. The use of binuclear zinc catalysts in conjunction with azetidine-derived scaffolds has been shown to be effective in promoting enantioselective reactions, where the rigid azetidine structure helps control the catalytic environment. rsc.org

Table 1: Influence of Catalysts on Azetidine Ring-Opening

Catalyst Type Role in Reaction Expected Outcome
Lewis Acids (e.g., ZnX2, La(OTf)3) Activates the azetidine ring by coordinating to the nitrogen atom, increasing its electrophilicity. Facilitates ring-opening by weaker nucleophiles under milder conditions.
Brønsted Acids Protonates the azetidine nitrogen to form an azetidinium ion, a highly activated electrophile. Promotes ring-opening, but can be quenched by basic nucleophiles.

| Transition Metals (e.g., Palladium, Nickel) | Can catalyze cross-coupling reactions via oxidative addition into a C-N bond of the azetidine ring. | Leads to the formation of C-C bonds with high regioselectivity. mdpi.com |

This table is generated based on principles of azetidine reactivity and may not represent specific experimental results for this compound.

The nucleophilic ring-opening of the azetidine moiety in this compound leads to the formation of various polysubstituted linear amines. bohrium.com The structure of the resulting acyclic amine is determined by the nature of the nucleophile used in the reaction. This transformation provides a valuable synthetic route to functionalized γ-aminonitriles, which can serve as versatile building blocks in organic synthesis. For example, reaction with organometallic reagents can form new carbon-carbon bonds, while reaction with amines or alcohols introduces new heteroatomic functionalities. organic-chemistry.org

Table 2: Products from Nucleophilic Ring-Opening of this compound

Nucleophile Reagent Example Product Structure Product Class
Hydride LiAlH4 H2N(CH2)3CH3 γ-Aminonitrile Derivative
Organocuprate R2CuLi R(CH2)3NH(CH2)2CN γ-Substituted Aminonitrile
Amine R'NH2 R'NH(CH2)3NH(CH2)2CN Diaminonitrile Derivative
Thiolate RSNa RS(CH2)3NH(CH2)2CN Thioaminonitrile Derivative

| Azide | NaN3 | N3(CH2)3NH(CH2)2CN | Azidoaminonitrile Derivative |

This table illustrates the theoretical products based on established azetidine ring-opening reactions.

Transformations of the Nitrile Functional Group

The nitrile group of this compound is a valuable functional handle that can be converted into other important chemical moieties, most notably primary amines through reduction.

The reduction of the nitrile group offers a direct pathway to primary amines. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. chemguide.co.uk Other reagents, such as diisopropylaminoborane in the presence of catalytic lithium borohydride, have also proven effective for reducing a wide variety of nitriles to primary amines in high yields. nih.govorganic-chemistry.org The reaction of this compound with such reagents would selectively reduce the nitrile to an amine, yielding 3-(azetidin-1-yl)propan-1-amine, provided the conditions are controlled to avoid the simultaneous ring-opening of the azetidine. The choice of reducing agent is crucial, as some, like LiAlH4, could potentially react with both the nitrile and the activated azetidine ring.

Table 3: Common Reagents for Nitrile Reduction

Reagent/System Conditions Comments
Lithium Aluminum Hydride (LiAlH4) Diethyl ether or THF, followed by aqueous workup Powerful, non-selective reducing agent. chemguide.co.uk
Catalytic Hydrogenation (H2/Catalyst) H2 gas, Pd, Pt, or Ni catalyst, elevated pressure/temperature Effective method, catalyst choice can influence selectivity. chemguide.co.uk
Ammonia-Borane (H3NBH3) Thermal decomposition, no catalyst required Environmentally benign, tolerates many functional groups. organic-chemistry.org
Sodium Borohydride (NaBH4) / InCl3 THF, room temperature Reduces a variety of nitriles in good yields. nih.gov

| Diisopropylaminoborane / cat. LiBH4 | THF | Reduces aliphatic and aromatic nitriles, can be selective in the presence of esters. nih.gov |

This table provides a summary of general methods for nitrile reduction.

The nitrile group can participate as a dienophile in cycloaddition reactions. A notable example is the [4+2] cycloaddition (Diels-Alder type reaction) where an azetidine can act as a formal 1,4-dipole. For instance, 2-aryl-N-tosylazetidines have been shown to react with nitriles to furnish tetrahydropyrimidine derivatives. researchgate.net In this type of transformation, the azetidine ring opens to form a reactive intermediate that then undergoes cycloaddition with the C≡N triple bond of the nitrile.

Applying this concept to this compound, it could theoretically react with an activated azetidine (like a 2-aryl-N-tosylazetidine) where the nitrile group of the former acts as the 2π component in a [4+2] cycloaddition. This would result in the formation of a complex heterocyclic system incorporating the tetrahydropyrimidine core. Such reactions highlight the dual reactivity of molecules containing both azetidine and nitrile functionalities, enabling the construction of diverse molecular architectures. nih.gov

Derivatization to Other Functional Groups (e.g., hydroxyamidines, isoxazolidinyl amides)

The nitrile functionality in azetidine-containing compounds serves as a versatile precursor for conversion into other valuable functional groups. A general and straightforward method for this transformation is the conversion of nitriles into hydroxyamidine derivatives. This is typically achieved through the direct reaction of the nitrile with hydroxylamine (B1172632) researchgate.net. This conversion provides a pathway to introduce a common pharmacophore into the azetidine scaffold.

While the direct derivatization of this compound is not extensively detailed, the established reactivity of the nitrile group suggests its capability to undergo such transformations. The synthesis of isoxazolidinyl amides can be approached through different routes, often involving the isomerization of azetidine precursors. For instance, 3-amido-2-phenyl azetidines have been shown to isomerize into 2-oxazolines in the presence of a copper(II) trifluoromethanesulfonate catalyst nih.govnih.gov. This highlights the utility of the azetidine ring in facilitating the formation of other heterocyclic systems.

Intramolecular Cyclizations and Rearrangements

The inherent ring strain of the azetidine moiety, combined with appropriately positioned reactive groups, enables a variety of intramolecular cyclizations and rearrangements, leading to the formation of complex, fused heterocyclic architectures.

A notable example of cascade reactions is the synthesis of azetidine-fused 1,4-benzodiazepine derivatives. Research has demonstrated a facile and efficient pathway for creating these fused systems under mild conditions nih.gov. The process involves a copper(I)-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides nih.gov. This reaction proceeds smoothly to yield 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] mdpi.combohrium.comdiazepin-10(2H)-ones, which are novel azetidine-fused 1,4-diazepine compounds nih.gov.

The key transformation is catalyzed by a combination of copper(I) iodide (CuI) and N,N-dimethylglycine. The resulting fused compounds serve as a valuable platform for further diversification. The strained four-membered azetidine ring in these products can be selectively opened by various nucleophiles, leading to a range of functionalized 1,4-benzodiazepine derivatives nih.gov.

Synthesis of Azetidine-Fused 1,4-Benzodiazepin-2-ones via Intramolecular Cyclization
SubstrateCatalyst SystemSolventTemperatureYieldReference
1-(2-bromobenzyl)azetidine-2-carboxamidesCuI/N,N-dimethylglycineDioxane100 °CGood to Excellent nih.gov

The synthesis of azetidine nitrones, which are challenging to prepare due to their ring strain, can be achieved through a copper(I)-catalyzed cascade strategy acs.orgacs.org. This method utilizes O-propargylic oximes as starting materials and proceeds via a tandem acs.orgacs.org-rearrangement and a 4π-electrocyclization acs.orgresearchgate.net.

Copper(I)-Catalyzed Synthesis of Azetidine Nitrones
Starting MaterialCatalyst SystemSolventTemperatureProduct TypeYieldReference
(E)-O-Propargylic arylaldoximesCuBrToluene100 °CFour-membered cyclic nitronesGood to Excellent researchgate.net
O-propargylic oximesCuBr / 2-aminopyridine1,2-Dichloroethane (DCE)120 °CAzetidine nitronesModerate to Good acs.orgacs.org

Aza-Michael Addition Reactions Involving Azetidine Scaffolds

The aza-Michael addition is a powerful C-N bond-forming reaction. In the context of azetidine chemistry, this reaction has been employed to synthesize novel heterocyclic amino acid derivatives. A key substrate for this transformation is methyl 2-(N-Boc-azetidin-3-ylidene)acetate, which acts as a Michael acceptor mdpi.combohrium.comnih.gov.

This α,β-unsaturated ester, prepared from N-Boc-azetidin-3-one via a Horner–Wadsworth–Emmons reaction, readily undergoes aza-Michael addition with a variety of NH-heterocycles mdpi.combohrium.comresearchgate.net. The reaction, often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), allows for the introduction of diverse heterocyclic moieties onto the azetidine ring at the 3-position. A range of nitrogen-containing nucleophiles, including pyrazoles, imidazoles, and indazoles, have been successfully added to the azetidine scaffold using this method, typically affording the target compounds in moderate to excellent yields mdpi.commdpi.com.

Aza-Michael Addition of NH-Heterocycles to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
NH-Heterocycle (Michael Donor)CatalystSolventYieldReference
1H-pyrazoleDBUAcetonitrile (B52724)85% mdpi.com
4-Bromo-1H-pyrazoleDBUAcetonitrile83% mdpi.com
1H-imidazoleDBUAcetonitrile53% mdpi.com
1H-benzimidazoleDBUAcetonitrile56% mdpi.com
1H-indoleDBUAcetonitrile55% mdpi.com
1H-indazoleDBUAcetonitrile72% mdpi.com

Synthetic Utility and Applications in Complex Chemical Synthesis

Azetidine-Nitrile Compounds as Versatile Building Blocks

The inherent ring strain of the azetidine (B1206935) moiety and the diverse reactivity of the nitrile group establish compounds like 3-(azetidin-1-yl)propanenitrile as powerful building blocks. Chemists leverage these features to construct molecules with significant three-dimensionality, a desirable trait in drug discovery for exploring new chemical space. ku.edu

Azetidine-nitrile derivatives are instrumental in the synthesis of complex polycyclic and spirocyclic frameworks, which are prevalent in pharmaceuticals and natural products. researchgate.net The synthesis of these scaffolds often involves strategic manipulation of the nitrile group, followed by cyclization reactions that incorporate the azetidine ring into a larger, more complex structure.

Research has demonstrated the diversification of densely functionalized azetidine ring systems to access a wide variety of fused, bridged, and spirocyclic molecules. nih.gov For instance, an azetidine-nitrile can be a key starting material. The nitrile group can be reduced to a primary amine using reagents like diisobutylaluminium hydride (DIBAL). This newly formed amine can then participate in intramolecular reactions to form fused ring systems. nih.govacs.org One notable strategy involves an intramolecular Buchwald-Hartwig cross-coupling reaction to create a tetrahydroquinoline core fused to the azetidine ring. nih.govacs.org

Furthermore, azetidine-nitriles serve as precursors for azetidine-fused 8-membered rings through ring-closing metathesis. nih.gov In a typical sequence, the nitrile is first reduced and protected, followed by N-alkylation with an allyl group. Treatment with a Grubbs catalyst then effects the ring closure, generating the bicyclic system. nih.govacs.org Spirocycles, which feature two rings sharing a single atom, are another important class of molecules accessible from these building blocks. The synthesis of spirocyclic azetidines has been highlighted for its potential in drug discovery, offering novel three-dimensional structures that can serve as bioisosteres for common heterocycles like piperidine (B6355638) or morpholine. nih.govnih.govenamine.net

Table 1: Examples of Scaffolds Derived from Azetidine-Nitrile Precursors

Scaffold Type Synthetic Strategy Key Intermediate
Fused Bicyclic Intramolecular Buchwald-Hartwig Coupling Azetidine with pendant amine and aryl halide
Fused Bicyclic Ring-Closing Metathesis (RCM) N-allyl azetidine derivative
Spirocyclic Intramolecular Cyclization Azetidinone followed by reduction
Bridged Polycyclic Multi-step sequence involving cyclization Densely functionalized azetidine

The nitrile functionality of this compound is a versatile handle for constructing a variety of five- and six-membered nitrogen-containing heterocycles, many of which are privileged structures in medicinal chemistry. frontiersin.org

Pyridines and Pyrimidines: The synthesis of substituted pyrimidines can be achieved through the direct condensation of amides with nitriles. nih.gov In a protocol using trifluoromethanesulfonic anhydride (B1165640) for amide activation, the nitrile acts as the nucleophile in an addition-annulation cascade to form the pyrimidine (B1678525) ring in a single step. nih.gov This method is applicable to a wide range of nitriles. Similarly, transition metal-catalyzed [2+2+2] cycloadditions between alkynes and nitriles provide a route to substituted pyridines. youtube.com

1,3,4-Oxadiazoles: These heterocycles are commonly synthesized from acid hydrazide precursors. mdpi.comnih.gov The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, which is then converted to the acid hydrazide. Cyclodehydration of the acid hydrazide with reagents such as phosphorus oxychloride or cyclization with carbon disulfide yields the 1,3,4-oxadiazole (B1194373) ring. nih.govresearchgate.net

Pyrazoles: A classical route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). youtube.com A more direct application involving a nitrile is the reaction of a phenylhydrazine (B124118) with an acrylonitrile (B1666552) derivative. google.com The reaction proceeds via a Michael addition to form a cyanoethylhydrazine intermediate, which then undergoes intramolecular cyclization to furnish a dihydropyrazole that can be aromatized. This pathway is directly analogous to the potential reactivity of this compound. Additionally, 3-(pyrazol-1-yl)azetidine skeletons have been synthesized via the aza-Michael addition of pyrazole (B372694) to an activated azetidine acceptor. mdpi.com

Benzimidazoles: Benzimidazoles are typically formed by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. nih.govjapsonline.com The nitrile of this compound can be hydrolyzed to 3-(azetidin-1-yl)propanoic acid, which can then be used in this condensation to produce a 2-substituted benzimidazole (B57391) derivative.

Table 2: Heterocycle Synthesis from Azetidine-Nitrile Derivatives

Target Heterocycle Synthetic Approach Role of Nitrile Group
Pyrimidine Condensation with activated amide Acts as a C-N-C component in annulation
1,3,4-Oxadiazole Hydrolysis, hydrazide formation, cyclization Precursor to the acid hydrazide intermediate
Pyrazole Reaction with hydrazine derivative Michael acceptor and cyclization precursor
Benzimidazole Hydrolysis and condensation Precursor to the carboxylic acid component

Contributions to Ligand Design and Catalysis Research

The structural elements of this compound, namely the Lewis basic nitrogen atom of the azetidine ring and the nitrogen of the nitrile group, make it and its derivatives attractive candidates for ligand development in metal-catalyzed processes.

Derivatives of this compound are valuable substrates in various metal-catalyzed reactions. A significant advancement has been the development of palladium-catalyzed C(sp³)–H arylation at the C3 position of the azetidine ring. acs.org This type of reaction allows for the direct and stereospecific introduction of aryl groups onto the azetidine core, providing access to a range of complex and stereochemically defined building blocks. Furthermore, the nitrile group itself can participate in metal-catalyzed cycloadditions, such as the rhodium-catalyzed [2+2+2] synthesis of pyridines and gold- or copper-catalyzed routes to pyrimidines. youtube.comresearchgate.net

The design of effective chiral ligands is paramount for enantioselective catalysis. The azetidine scaffold is a source of valuable chiral building blocks. researchgate.net Chiral versions of this compound, which can be prepared using methods like those involving chiral tert-butanesulfinamides, hold potential as bidentate or monodentate ligands. The azetidine nitrogen and the nitrile nitrogen (or a group derived from it, such as an amine or an oxazoline) can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a catalytic reaction. The development of such ligands from readily accessible chiral azetidines is an active area of research aimed at expanding the toolbox for asymmetric synthesis.

Chemical Probes for Structural and Mechanistic Studies

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific molecular target. unc.edu While this compound is a simple building block, it serves as a crucial starting point for the synthesis of more complex molecules that function as chemical probes.

Through diversity-oriented synthesis (DOS), foundational scaffolds derived from azetidine-nitriles are elaborated into large libraries of lead-like molecules. nih.govacs.org These libraries, containing a wide variety of fused, bridged, and spirocyclic ring systems, are then screened to identify compounds that modulate the function of specific proteins or pathways. nih.gov For example, libraries based on azetidine scaffolds have been synthesized and profiled to discover molecules that can penetrate the central nervous system (CNS). nih.gov In another application, a complex bicyclic azetidine, synthesized in a route where nitrile reduction is a key step, was identified as a potent antimalarial agent that is curative in mouse models. acs.org Such a compound serves as an invaluable chemical probe to study the biology of the malaria parasite and to validate its molecular target, phenylalanyl-tRNA synthetase, for drug development.

Design of Structurally Diverse Azetidine-Based Scaffolds

The nitrile functionality in azetidine-containing compounds, such as in derivatives of this compound, serves as a linchpin for the generation of remarkable molecular diversity. Research has demonstrated that 2-cyanoazetidines, which are structurally related to this compound, are valuable precursors for creating a wide array of fused, bridged, and spirocyclic ring systems. nih.govnih.gov This approach allows for a systematic exploration of the chemical space around the azetidine core, which is particularly valuable for developing libraries of compounds for high-throughput screening in drug discovery programs. nih.gov

A key strategy involves the transformation of the nitrile group into other functionalities, which can then participate in a variety of cyclization and functionalization reactions. For instance, the reduction of the nitrile to a primary amine is a common and effective first step. nih.govacs.org This amine can then be derivatized, for example, by sulfonylation, to introduce a reactive handle for subsequent intramolecular reactions. nih.govacs.org

One notable application is the synthesis of bridged bicyclic systems. Starting from a suitably functionalized 2-cyanoazetidine, a sequence involving nitrile reduction, protection, and subsequent deprotection and mesylation of a pendant alcohol can lead to the formation of a [3.1.1]-bridged bicyclic system. acs.org This transformation highlights how the initial nitrile group enables a cascade of reactions that ultimately results in a significant increase in molecular complexity.

Furthermore, the nitrile-containing azetidine core can be elaborated into fused ring systems. For example, after reduction of the nitrile and nosylation of the resulting amine, an intramolecular Buchwald-Hartwig cross-coupling reaction can be employed to construct a tetrahydroquinoline core fused to the azetidine ring. acs.org Ring-closing metathesis is another powerful tool that has been used to create azetidine-fused eight-membered rings from precursors derived from 2-cyanoazetidines. nih.govacs.org

Spirocyclic scaffolds, which are of great interest in medicinal chemistry due to their three-dimensional nature, can also be accessed from these nitrile precursors. Metalation of a 2-cyanoazetidine derivative with a strong base like lithium tetramethylpiperidide (LiTMP) generates a nucleophilic anion that can participate in intramolecular cyclization reactions to form novel spirocyclic azetidines. nih.govnih.gov

The following table summarizes the transformation of a generic 2-cyanoazetidine into various complex scaffolds:

Starting MaterialKey Transformation(s)Resulting Scaffold
2-Cyanoazetidine derivativeNitrile reduction, sulfonylation, intramolecular cyclizationBridged bicyclic system
2-Cyanoazetidine derivativeNitrile reduction, nosylation, intramolecular Buchwald-Hartwig couplingFused tetrahydroquinoline system
2-Cyanoazetidine derivativeNitrile reduction, N-alkylation with allyl bromide, ring-closing metathesisFused eight-membered ring
2-Cyanoazetidine derivativeMetalation with LiTMP, intramolecular cyclizationSpirocyclic azetidine

Exploration of Structure-Reactivity Relationships through Chemical Modification

The chemical modification of this compound and its derivatives is crucial for understanding the relationship between their structure and reactivity. The inherent ring strain of the azetidine moiety significantly influences its chemical behavior, making it more reactive than larger, unstrained heterocyclic systems. rsc.org This reactivity can be harnessed for the synthesis of novel compounds. rsc.org

While specific studies detailing the structure-reactivity relationships of this compound are not extensively available in the reviewed literature, the general principles of azetidine and α-amino nitrile chemistry can provide insights. The nitrogen atom of the azetidine ring is nucleophilic and can participate in various reactions. The nitrile group, being a strong electron-withdrawing group, can influence the reactivity of adjacent C-H bonds, making them susceptible to deprotonation under basic conditions. rsc.org

Use in Peptidomimetics and Synthetic Amino Acid Surrogates

The incorporation of constrained structural motifs into peptides is a well-established strategy in medicinal chemistry to enhance their metabolic stability and control their conformation. Azetidine-based amino acids are considered valuable building blocks for creating peptidomimetics due to the conformational constraints imposed by the four-membered ring. chemrxiv.orgnih.govacs.org These constrained analogues of natural amino acids can induce specific secondary structures, such as turns, in peptide chains. chemrxiv.org

Although direct applications of this compound as a peptidomimetic or a synthetic amino acid surrogate are not prominently described in the surveyed literature, its structural features suggest potential in this area. Hydrolysis of the nitrile group would yield 3-(azetidin-1-yl)propanoic acid, a β-amino acid analogue. β-Amino acids are known to form unique helical and sheet structures in oligomers and can be valuable components of peptidomimetics. nih.gov

Advanced Analytical and Spectroscopic Characterization of Azetidine Nitrile Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of 3-(Azetidin-1-yl)propanenitrile would be expected to reveal distinct signals for the protons of the azetidine (B1206935) ring and the propanenitrile chain. The chemical shifts (δ) would indicate the electronic environment of each proton, while the signal multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) would provide information about neighboring protons.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Methylene protons of the azetidine ring (C2-H and C4-H)2.5 - 3.5Triplet6.0 - 8.0
Methylene protons of the azetidine ring (C3-H)1.8 - 2.5Quintet6.0 - 8.0
Methylene protons adjacent to the azetidine nitrogen (N-CH₂)2.8 - 3.2Triplet6.0 - 7.5
Methylene protons adjacent to the nitrile group (CH₂-CN)2.4 - 2.8Triplet6.0 - 7.5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
Nitrile carbon (CN)115 - 125
Methylene carbons of the azetidine ring (C2 and C4)50 - 60
Methylene carbon of the azetidine ring (C3)15 - 25
Methylene carbon adjacent to the azetidine nitrogen (N-CH₂)45 - 55
Methylene carbon adjacent to the nitrile group (CH₂-CN)10 - 20

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) and Heteronuclear Multiple Bond Correlation (HMBC)

While ¹⁵N NMR is less common, it would provide direct information about the nitrogen atoms in the azetidine ring and the nitrile group. The chemical shifts would be indicative of their respective electronic environments.

HMBC is a two-dimensional NMR technique that reveals correlations between protons and carbons that are separated by two or three bonds. In the context of this compound, an HMBC experiment would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the azetidine ring to the propanenitrile chain. For instance, correlations would be expected between the protons of the N-CH₂ group and the carbons of the azetidine ring (C2 and C4), as well as the adjacent CH₂-CN carbon.

Stereochemical Elucidation via NMR Techniques

For azetidine-containing compounds with stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed to determine the relative stereochemistry. These experiments detect through-space interactions between protons, allowing for the elucidation of their spatial proximity and, consequently, the stereochemical arrangement of substituents on the ring. For this compound, which is achiral, these specific techniques for stereochemical elucidation would not be applicable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound (C₆H₁₀N₂), the expected exact mass would be calculated and compared to the experimentally determined value.

Expected HRMS Data:

IonCalculated Exact Mass
[M+H]⁺111.0917
[M+Na]⁺133.0736

This high level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an essential tool for the identification, quantification, and structural elucidation of chemical compounds.

Detailed Research Findings:

In the analysis of azetidine-containing compounds, LC-MS plays a crucial role in separating the target compound from impurities and reaction byproducts. The retention time (RT) in the liquid chromatography phase provides a characteristic identifier for the compound under specific column and mobile phase conditions. Following separation, the mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the compound's identity and offering insights into its structure.

For a typical LC-MS analysis of a small molecule like this compound, a reverse-phase C18 column would likely be employed with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724), often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. The mass spectrometer would be operated in positive ion mode, as the tertiary amine of the azetidine ring is readily protonated.

Interactive Data Table: Illustrative LC-MS Parameters

Since no specific data is available for this compound, the following table illustrates typical parameters that would be defined in an LC-MS method for its analysis.

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Scan Rangem/z 50-500

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify and study chemical substances by measuring their absorption of infrared radiation. The resulting spectrum represents a molecular fingerprint, with absorption peaks corresponding to the frequencies of vibrations between the bonds of the atoms making up the molecule.

Detailed Research Findings:

For this compound, the IR spectrum is expected to show characteristic absorption bands for its key functional groups: the azetidine ring and the nitrile group. The nitrile (C≡N) stretching vibration is a particularly strong and sharp absorption that is easily identified in the spectrum, typically appearing in the range of 2260-2220 cm⁻¹. The C-N stretching vibrations of the tertiary amine within the azetidine ring would be expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The CH₂ groups of the azetidine and propyl chain will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ region and bending vibrations around 1465 cm⁻¹.

A study on a series of 3-(prop-1-en-2-yl)azetidin-2-ones, which are structurally related, showed a characteristic β-lactam IR absorption at 1750 cm⁻¹. nih.gov While this compound is not a β-lactam, this highlights how specific functionalities within the azetidine ring system can be identified.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)Stretching2260 - 2220Medium to Strong, Sharp
C-H (Alkane)Stretching3000 - 2850Medium to Strong
CH₂Bending (Scissoring)~1465Medium
C-N (Tertiary Amine)Stretching1250 - 1020Medium

X-ray Crystallography for Molecular Structure Determination

Detailed Research Findings:

A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield a crystal structure for this compound. cam.ac.uk However, the crystal structure of a related compound, 3-Oxo-3-(piperidin-1-yl)propanenitrile, has been reported and can serve as an illustrative example of the type of data obtained from such an analysis. researchgate.net For this compound, the piperidine (B6355638) ring was found to adopt a chair conformation. researchgate.net

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide definitive information on the geometry of the azetidine ring, which is known to be puckered, and the conformation of the propanenitrile side chain. This data would be invaluable for understanding the molecule's steric and electronic properties.

Interactive Data Table: Illustrative Crystallographic Data for a Related Compound (3-Oxo-3-(piperidin-1-yl)propanenitrile)

This table presents the crystallographic data for 3-Oxo-3-(piperidin-1-yl)propanenitrile to illustrate the parameters determined by X-ray crystallography. researchgate.net

ParameterValue
Chemical FormulaC₈H₁₂N₂O
Formula Weight152.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.7106 (2)
b (Å)8.9468 (2)
c (Å)9.8487 (2)
β (°)101.425 (1)
Volume (ų)838.69 (3)
Z4
Density (calculated) (g/cm³)1.205
Absorption Coefficient (mm⁻¹)0.66
Temperature (K)296

Elemental Analysis

Elemental analysis is a process where a sample of a chemical compound is analyzed to determine its elemental composition. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound.

Detailed Research Findings:

The molecular formula of this compound is C₆H₁₀N₂. chemcd.combldpharm.comchemcd.com Based on this, the theoretical elemental composition can be calculated. While no experimental elemental analysis data for this specific compound has been published, it is a standard characterization technique. The generally accepted tolerance for agreement between calculated and found values is ±0.4%.

Interactive Data Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.011672.06665.47%
HydrogenH1.0081010.0809.16%
NitrogenN14.007228.01425.45%
Total 110.160 100.00%

Theoretical and Computational Investigations of 3 Azetidin 1 Yl Propanenitrile Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic reactivity of 3-(Azetidin-1-yl)propanenitrile. DFT methods are used to predict a variety of molecular properties by solving approximations of the Schrödinger equation.

Key Investigated Properties:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the lone pair electrons on the azetidine (B1206935) nitrogen and the pi-system of the nitrile group are expected to significantly influence the HOMO and LUMO energies, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across a molecule. For this compound, regions of negative potential (red/yellow) are expected around the nitrogen atoms of the azetidine and nitrile groups, indicating their roles as nucleophilic centers or hydrogen bond acceptors. Regions of positive potential (blue) would be found on the hydrogen atoms attached to the carbon framework.

Reactivity Descriptors: DFT allows for the calculation of reactivity indices such as Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule with greater precision. These calculations can quantify the reactivity of the azetidine nitrogen versus the nitrile nitrogen, predicting how the molecule will interact in different chemical environments.

A hypothetical table of DFT-calculated properties for this compound is presented below.

PropertyHypothetical ValueSignificance
EHOMO-6.5 eVIndicates electron-donating capability (nucleophilicity)
ELUMO+1.2 eVIndicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap7.7 eVRelates to chemical reactivity and kinetic stability
Dipole Moment3.5 DIndicates overall polarity of the molecule

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies, providing a detailed picture of the reaction mechanism.

For this compound, this approach could be used to study:

Synthesis Reactions: The formation of this compound, likely via aza-Michael addition of azetidine to acrylonitrile (B1666552), can be modeled. Calculations could determine the activation energy barrier for the reaction, confirm whether the reaction is concerted or stepwise, and explain the observed regioselectivity.

Cycloaddition Reactions: The nitrile group can potentially participate in 1,3-dipolar cycloaddition reactions. DFT studies can predict the feasibility, regioselectivity, and stereoselectivity of such reactions by comparing the activation barriers of different possible pathways.

Ring-Opening Reactions: The strained azetidine ring can undergo nucleophilic ring-opening. Computational models can predict the conditions under which this might occur and the most likely site of attack, providing insight into the compound's stability and potential degradation pathways.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.

Conformational Analysis: For this compound, a key feature is the conformation of the four-membered azetidine ring. Unlike planar three-membered rings, four-membered rings like azetidine adopt non-planar or "puckered" conformations to alleviate torsional strain. This puckering creates a "butterfly" conformation. Additionally, the propyl chain connecting the ring to the nitrile group has multiple rotatable bonds, allowing for a variety of conformers. Computational potential energy scans can identify the most stable (lowest energy) conformations.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a view of its dynamic behavior in a simulated environment (e.g., in a solvent like water). An MD simulation of this compound would reveal how the azetidine ring puckers and how the propyl chain flexes and rotates at a given temperature. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Structure-Reactivity and Structure-Property Relationship Studies (SRR/SPR)

Structure-Reactivity and Structure-Property Relationship (SRR/SPR) studies aim to build predictive models that correlate changes in a molecule's structure with its reactivity or physical properties. By systematically modifying the structure of this compound in silico and calculating key descriptors, researchers can develop a deeper understanding of its chemical behavior.

A hypothetical SRR study might involve creating a series of analogs and calculating their properties, as shown in the table below.

CompoundModificationCalculated Property (e.g., EHOMO)Predicted Reactivity Trend
This compound Parent Compound-6.5 eVBaseline
3-(2-Methylazetidin-1-yl)propanenitrileMethyl group on ring-6.3 eVIncreased nucleophilicity
3-(Pyrrolidin-1-yl)propanenitrile5-membered ring-6.1 eVFurther increased nucleophilicity
3-(Azetidin-1-yl)butanenitrileLonger alkyl chain-6.55 eVMinimal change in electronic reactivity

By analyzing these trends, a model can be built to predict the properties of yet-unsynthesized derivatives.

Cheminformatics Approaches for Scaffold Analysis

Cheminformatics applies computational methods to analyze large sets of chemical data, enabling the efficient design and evaluation of molecules for specific purposes, particularly in drug discovery.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would likely include:

A hydrogen bond acceptor feature (the nitrile nitrogen).

A second hydrogen bond acceptor/basic feature (the azetidine nitrogen).

A hydrophobic/aliphatic feature (the ethylene (B1197577) part of the propyl linker). This model can be used to search databases for other molecules that share these features and might have similar biological activity.

Ligand Efficiency (LE): Ligand efficiency is a metric used to assess the "quality" of a ligand by relating its binding potency to its size (typically measured by the number of heavy, non-hydrogen atoms, HAC). It is calculated as the binding energy per heavy atom. LE = -RTln(Kd or IC50) / HAC A higher LE value is generally desirable, as it indicates a more potent binding interaction for a smaller, more efficient molecule. For this compound (HAC = 8), if it had a hypothetical IC50 of 10 µM, its LE would be approximately 0.86 (kcal/mol)/atom. This metric is valuable for comparing different scaffolds during lead optimization.

AnalogIC50 (µM)Heavy Atom Count (HAC)Ligand Efficiency (LE)
This compound 1080.86
Analog A5100.72
Analog B1570.94

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is critical for hypothesis-driven drug design.

If this compound were to be investigated as an enzyme inhibitor, docking simulations would be performed to place it within the enzyme's active site. The simulation would score different binding poses based on a force field that estimates the binding energy.

A typical docking study would analyze the following potential interactions:

Hydrogen Bonds: The nitrogen atom of the nitrile group and the tertiary amine of the azetidine ring could act as hydrogen bond acceptors with donor residues in the protein active site (e.g., a tyrosine or serine hydroxyl group).

Hydrophobic Interactions: The propylene (B89431) chain and the CH2 groups of the azetidine ring could form favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, or isoleucine.

The results are often summarized in a table detailing the specific interactions that stabilize the ligand-protein complex.

Ligand Atom/GroupProtein ResidueInteraction TypeHypothetical Distance (Å)
Nitrile NitrogenTYR 123 (OH)Hydrogen Bond2.9
Azetidine NitrogenSER 88 (OH)Hydrogen Bond3.1
Propyl ChainLEU 45, VAL 90HydrophobicN/A

These theoretical and computational approaches provide a robust framework for understanding the chemical nature of this compound, guiding future experimental work in synthesis, materials science, and medicinal chemistry.

3D-Quantitative Structure-Activity Relationships (3D-QSAR) (e.g., CoMFA and CoMSIA)

In the realm of modern drug discovery and computational chemistry, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models are pivotal tools for elucidating the intricate connection between the three-dimensional properties of molecules and their biological activities. These models are instrumental in the rational design of novel, more potent compounds by providing a detailed understanding of the steric and electronic interactions that govern a molecule's efficacy. Among the most prominent 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which generate predictive models and visually intuitive contour maps to guide lead optimization.

While specific 3D-QSAR studies on this compound are not extensively documented in publicly available literature, the methodologies of CoMFA and CoMSIA have been widely applied to structurally related heterocyclic compounds, including azetidine derivatives. nih.gov The following sections describe the hypothetical application and potential findings of such investigations on this compound, based on established principles and reported outcomes for similar molecular scaffolds.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. In a hypothetical CoMFA study of a series of this compound analogs, the first step would involve building a dataset of these compounds with their corresponding measured biological activities (e.g., inhibitory constants like IC50 or Ki). The three-dimensional structures of these molecules would be aligned based on a common scaffold, which in this case would be the this compound core.

The aligned molecules are then placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each grid point using a probe atom. This process generates a large table of field values for each compound. Partial Least Squares (PLS) regression is then employed to derive a mathematical relationship between these field values (the independent variables) and the biological activities (the dependent variable).

The quality of a CoMFA model is assessed through several statistical parameters. A hypothetical, robust CoMFA model for this compound derivatives might yield statistical data similar to those observed in studies of other heterocyclic compounds. nih.govnih.gov

Table 1: Hypothetical Statistical Results of a CoMFA Model for this compound Derivatives

ParameterValueDescription
q² (Cross-validated r²)> 0.50Indicates good internal predictive ability of the model.
r² (Non-cross-validated r²)> 0.90Represents the correlation between the predicted and actual activities for the training set.
r²pred (External validation r²)> 0.60Measures the model's ability to predict the activity of an external test set of compounds.
Steric Field Contribution~60%The percentage of the model's variance explained by steric factors.
Electrostatic Field Contribution~40%The percentage of the model's variance explained by electrostatic factors.

The primary output of a CoMFA study is a set of 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to influence biological activity:

Steric Contour Maps: Green contours typically indicate regions where bulky substituents would enhance activity, while yellow contours suggest areas where steric hindrance is detrimental. For this compound, a green contour near a specific position on the azetidine ring would suggest that adding a larger chemical group at that site could improve potency.

Electrostatic Contour Maps: Blue contours identify regions where electropositive groups are favored, whereas red contours indicate that electronegative groups would be beneficial. A red contour near the nitrile group would imply that increasing the electron-withdrawing nature of this part of the molecule could lead to a more active compound.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of the CoMFA methodology that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This multi-faceted analysis often provides a more detailed and nuanced understanding of the structure-activity relationship. The similarity indices in CoMSIA are calculated using a Gaussian function, which avoids the singularities often encountered with the Lennard-Jones and Coulombic potentials at atomic positions, leading to more interpretable contour maps.

In a hypothetical CoMSIA study of this compound derivatives, the same aligned set of molecules from the CoMFA analysis would be used. The resulting CoMSIA model would also be validated using statistical metrics.

Table 2: Hypothetical Statistical Results of a CoMSIA Model for this compound Derivatives

ParameterValueDescription
q² (Cross-validated r²)> 0.50Indicates good internal model predictability.
r² (Non-cross-validated r²)> 0.90Shows strong correlation for the training set.
r²pred (External validation r²)> 0.60Demonstrates the predictive power for an external test set.
Field Contributions
Steric~25%Contribution of steric properties to the model.
Electrostatic~20%Contribution of electrostatic properties to the model.
Hydrophobic~25%Contribution of hydrophobic characteristics to the model.
H-Bond Donor~15%Contribution of hydrogen bond donor potential to the model.
H-Bond Acceptor~15%Contribution of hydrogen bond acceptor potential to the model.

The contour maps generated by CoMSIA provide specific guidance for molecular modification:

Hydrophobic Maps: Yellow contours might indicate regions where hydrophobic (lipophilic) groups are favorable for activity, while white or gray contours suggest that hydrophilic groups are preferred.

Hydrogen Bond Donor Maps: Cyan contours highlight areas where hydrogen bond donors on the molecule would increase activity, and purple contours show where they would be unfavorable.

Hydrogen Bond Acceptor Maps: Magenta contours point to regions where hydrogen bond acceptors are beneficial, while red contours indicate areas where they are detrimental.

For this compound, a magenta contour near the nitrogen of the nitrile group would reinforce its importance as a hydrogen bond acceptor. Similarly, a cyan contour near the azetidine nitrogen could suggest that modifications preserving its potential to interact with a hydrogen bond donor on a target protein are crucial.

By integrating the insights from both CoMFA and CoMSIA, a comprehensive 3D-QSAR study would provide a robust framework for the design of new this compound derivatives with potentially enhanced biological profiles.

Q & A

Basic Questions

Q. What are the key safety protocols for handling 3-(Azetidin-1-yl)propanenitrile in laboratory settings?

  • Methodological Answer :

  • Always wear nitrile gloves, protective goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks.
  • Store the compound in a cool, dry, ventilated area, sealed in chemically resistant containers. Avoid exposure to moisture or oxidizers.
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination. Emergency procedures should include immediate flushing with water for eye/skin exposure and medical consultation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • A two-step synthesis is typical:

Azetidine Activation : React azetidine with a halogenating agent (e.g., PCl₃) to form 1-haloazetidine.

Nucleophilic Substitution : Treat acrylonitrile with the activated azetidine derivative in the presence of a base (e.g., K₂CO₃) to yield the product.

  • Solvents like DMF or THF are used to enhance reaction efficiency. Monitor progress via TLC or GC-MS .

Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • NMR : ¹H NMR identifies protons on the azetidine ring (δ 2.8–3.5 ppm) and nitrile group (no proton signal). ¹³C NMR confirms the nitrile carbon at ~120 ppm.
  • IR Spectroscopy : A sharp peak near 2240 cm⁻¹ confirms the C≡N stretch.
  • Mass Spectrometry : Molecular ion peaks (m/z ~110) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How does the azetidine ring influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • The azetidine’s ring strain (4-membered ring) increases reactivity compared to larger cyclic amines. This enhances its susceptibility to nucleophilic attack at the β-carbon of the nitrile group.
  • Kinetic studies using polar aprotic solvents (e.g., DMSO) show accelerated substitution rates. DFT calculations reveal transition-state stabilization via partial charge delocalization .

Q. What computational approaches are used to model the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to enzymes (e.g., cytochrome P450). The nitrile group’s dipole moment facilitates hydrogen bonding with active-site residues.
  • MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100 ns. Parameters like RMSD and binding free energy (MM-PBSA) quantify interactions .

Q. How can contradictions in biological activity data for this compound be resolved through experimental design?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293) and control compounds to minimize variability. Dose-response curves (IC₅₀) should be triplicated.
  • Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation. LC-MS quantifies metabolite formation.
  • Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorogenic assays .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Pd(PPh₃)₄ or NiCl₂(dppe) improves Suzuki-Miyaura coupling yields. Ligand effects (e.g., SPhos vs. XPhos) direct coupling to aryl halides.
  • Solvent Effects : DMF enhances nitrile coordination to metal centers, favoring para-substitution in aryl partners.
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress and intermediates .

Notes

  • Structural Uniqueness : The azetidine-nitrile motif enables dual reactivity (ring-opening and nitrile participation), making it versatile in medicinal chemistry .
  • Safety Data : Acute toxicity (LD₅₀ > 500 mg/kg in rats) suggests moderate hazard; chronic exposure risks require further study .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.